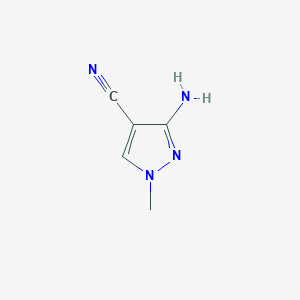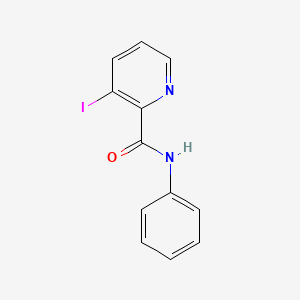
3-Iodo-N-phenyl-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthetic methods for 3-Iodo-N-phenyl-2-pyridinecarboxamide are documented in the literature. Researchers have explored various routes, including iodination of N-phenyl-2-pyridinecarboxamide using iodine sources such as iodine monochloride (ICl) or iodine pentoxide (I₂O₅) . These reactions typically occur under specific conditions, such as refluxing in appropriate solvents, and yield the desired product .
Molecular Structure Analysis
The molecular structure of 3-Iodo-N-phenyl-2-pyridinecarboxamide consists of a pyridine ring fused to a phenyl ring , with an iodine atom attached to the pyridine nitrogen. The carboxamide group is also present, contributing to the overall stability and reactivity of the compound .
Chemical Reactions Analysis
3-Iodo-N-phenyl-2-pyridinecarboxamide can participate in various chemical reactions, including substitution , reduction , and coupling reactions . Its reactivity is influenced by the presence of the iodine substituent and the amide functional group. Researchers have investigated its behavior in diverse reaction conditions .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Pharmaceutical Research
- Application Summary : Indole derivatives, which include compounds like “3-Iodo-N-phenyl-2-pyridinecarboxamide”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest in pharmaceutical research.
- Results or Outcomes : The results or outcomes would also depend on the specific biological activity being investigated. For example, a compound might be found to inhibit viral replication with a certain IC50 value, or it might be found to inhibit cancer cell proliferation with a certain GI50 value .
-
Scientific Field: Electrochemistry
- Application Summary : Compounds similar to “3-Iodo-N-phenyl-2-pyridinecarboxamide” have been synthesized as anode catalysts for glucose electro-oxidation .
- Methods of Application : These catalysts are typically synthesized using reactions like the Sonogashira coupling reaction and the electrophilic cyclization reaction. Their performance in glucose electro-oxidation is then investigated using electrochemical methods .
- Results or Outcomes : The specific results or outcomes would depend on the performance of the catalyst in glucose electro-oxidation. This might be quantified in terms of parameters like the onset potential, the peak current density, or the stability of the catalyst .
-
Scientific Field: Organic Synthesis
- Application Summary : “3-Iodo-N-phenyl-2-pyridinecarboxamide” can be used in the synthesis of 1,2,3-trisubstituted indoles . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .
- Methods of Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .
- Results or Outcomes : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
-
Scientific Field: Material Science
- Application Summary : “3-Iodo-N-phenyl-2-pyridinecarboxamide” can be used in the synthesis of polymers and composite materials with energy storage and biomedical applications .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific application being investigated. For example, energy storage applications might involve the synthesis of conductive polymers, while biomedical applications might involve the synthesis of biocompatible polymers .
- Results or Outcomes : The results or outcomes would also depend on the specific application being investigated. For example, a polymer might be found to have a certain conductivity, or it might be found to have certain biocompatibility properties .
-
Scientific Field: Synthetic Chemistry
- Application Summary : “3-Iodo-N-phenyl-2-pyridinecarboxamide” can be used in the synthesis of 3-alkyl/aryl-3-(pyrrole/indole-2/3-yl)-2-phenyl-2,3-dihydro-isoindolinones . These compounds have potential applications in medicinal chemistry due to their biological activities .
- Methods of Application : The synthesis involves a multi-component one-pot reaction involving 2-iodo-N-phenylbenzamides, terminal alkyne and substituted indoles/pyrroles .
- Results or Outcomes : The specific results or outcomes would depend on the performance of the synthesized compounds in biological assays .
-
Scientific Field: Material Science
- Application Summary : “3-Iodo-N-phenyl-2-pyridinecarboxamide” can be used in the synthesis of polymers and composite materials with energy storage and biomedical applications .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific application being investigated. For example, energy storage applications might involve the synthesis of conductive polymers, while biomedical applications might involve the synthesis of biocompatible polymers .
- Results or Outcomes : The results or outcomes would also depend on the specific application being investigated. For example, a polymer might be found to have a certain conductivity, or it might be found to have certain biocompatibility properties .
Eigenschaften
IUPAC Name |
3-iodo-N-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJRPHHTMVPHBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443868 |
Source


|
| Record name | 3-Iodo-N-phenyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-N-phenyl-2-pyridinecarboxamide | |
CAS RN |
57841-90-4 |
Source


|
| Record name | 3-Iodo-N-phenyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

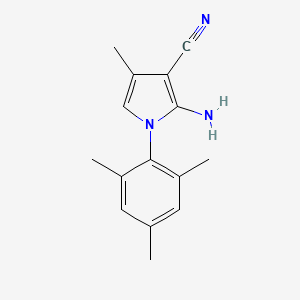
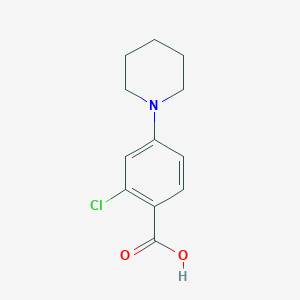
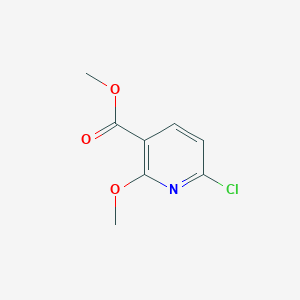
![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)
![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)
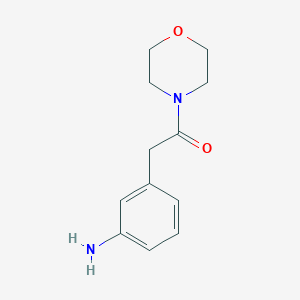
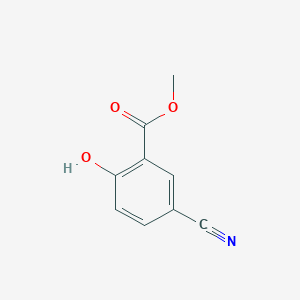
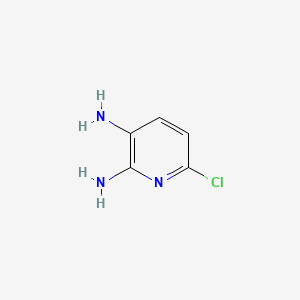


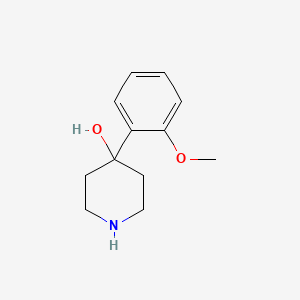
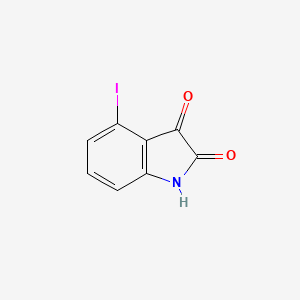
![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)
